5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide
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Overview
Description
5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a methoxy group, and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide typically involves multi-step organic reactionsThe final step involves coupling the thiazole derivative with 5-chloro-2-methoxybenzamide under appropriate conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid derivative, while substitution of the chloro group can produce various substituted benzamides .
Scientific Research Applications
5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
Metoclopramide: A benzamide derivative with similar structural features but different pharmacological properties.
Glyburide: Another benzamide compound used as an antidiabetic agent.
Uniqueness
5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the thiazole ring and the fluorophenyl group contributes to its potential as a versatile compound in various scientific applications .
Properties
IUPAC Name |
5-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2S/c1-25-17-7-4-13(20)10-16(17)18(24)22-9-8-15-11-26-19(23-15)12-2-5-14(21)6-3-12/h2-7,10-11H,8-9H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHHYZIYSQZQGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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